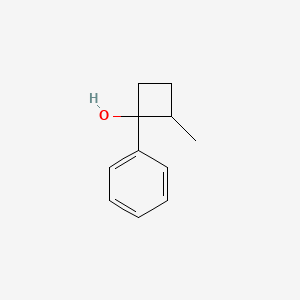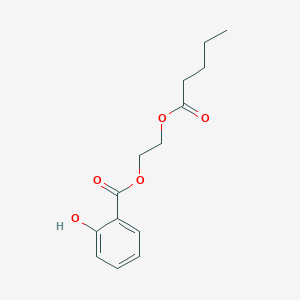
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(pentanoyloxy)ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2-(pentanoyloxy)ethanol and 2-hydroxybenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for salicylic acid.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations.
Mecanismo De Acción
The mechanism of action of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate involves its hydrolysis to release 2-hydroxybenzoic acid (salicylic acid) and 2-(pentanoyloxy)ethanol. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxybenzoate:
Methyl 2-hydroxybenzoate:
Propyl 2-hydroxybenzoate:
Uniqueness
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is unique due to its specific esterification with 2-(pentanoyloxy)ethanol, which may impart distinct physicochemical properties and biological activities compared to other esters of salicylic acid. Its longer alkyl chain may influence its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
86569-56-4 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-pentanoyloxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O5/c1-2-3-8-13(16)18-9-10-19-14(17)11-6-4-5-7-12(11)15/h4-7,15H,2-3,8-10H2,1H3 |
Clave InChI |
AJOYAVRXBYIIPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCCOC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


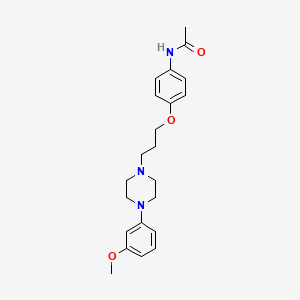

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
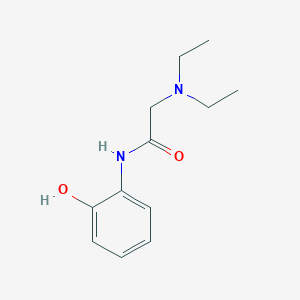
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
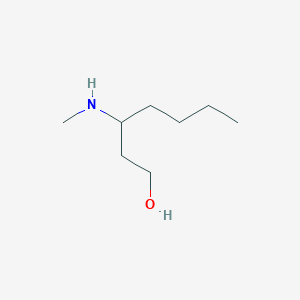
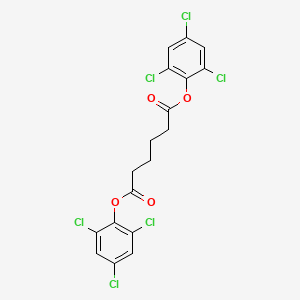
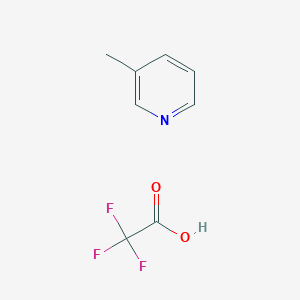

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
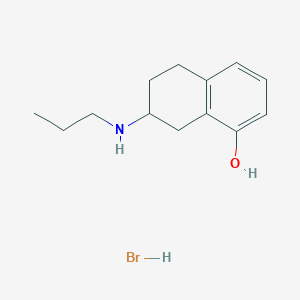

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
